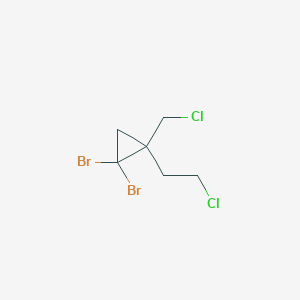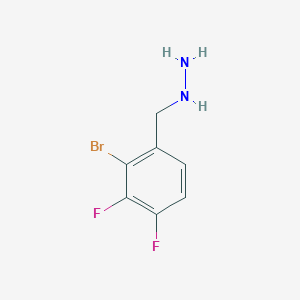
(2-Bromo-3,4-difluorobenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-3,4-difluorobenzyl)hydrazine is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, along with a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,4-difluorobenzyl)hydrazine typically involves the reaction of 2-bromo-3,4-difluorobenzyl bromide with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2-Bromo-3,4-difluorobenzyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted benzyl derivatives with various functional groups.
Oxidation: Products include azo compounds or nitrogen gas.
Reduction: Products include the corresponding amine derivatives.
科学的研究の応用
(2-Bromo-3,4-difluorobenzyl)hydrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and aromatic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be employed in biochemical assays to study enzyme kinetics and inhibition.
作用機序
The mechanism of action of (2-Bromo-3,4-difluorobenzyl)hydrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition or activation. The bromine and fluorine substituents can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions .
類似化合物との比較
Similar Compounds
2-Bromo-3,4-difluorobenzyl bromide: This compound lacks the hydrazine group and is primarily used as an intermediate in organic synthesis.
3,4-Difluorobenzylamine: This compound has an amine group instead of a hydrazine group and is used in the synthesis of pharmaceuticals and agrochemicals.
2-Bromo-3,4-difluorophenylhydrazine: This compound has a phenyl group instead of a benzyl group and is used in the synthesis of heterocyclic compounds.
Uniqueness
(2-Bromo-3,4-difluorobenzyl)hydrazine is unique due to the presence of both bromine and fluorine substituents on the benzyl group, along with the hydrazine functional group. This combination of functional groups imparts distinct reactivity and binding properties, making it a valuable intermediate in various synthetic and research applications .
特性
分子式 |
C7H7BrF2N2 |
|---|---|
分子量 |
237.04 g/mol |
IUPAC名 |
(2-bromo-3,4-difluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7BrF2N2/c8-6-4(3-12-11)1-2-5(9)7(6)10/h1-2,12H,3,11H2 |
InChIキー |
GTJMSHGYINKLAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CNN)Br)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


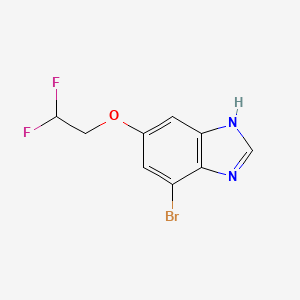
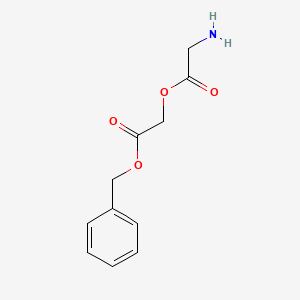
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
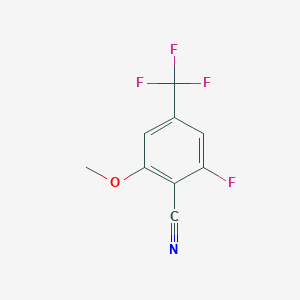
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)
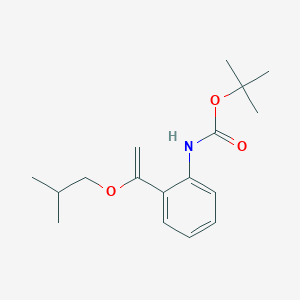
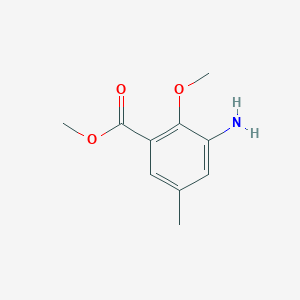
![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)
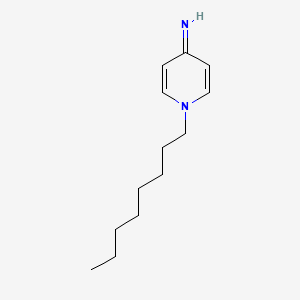

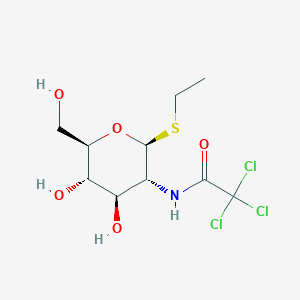
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
